acea

Cannabinoid Receptor Pharmacology CB1 Agonist Receptor Binding Assay

ACEA (Arachidonyl-2'-chloroethylamide) is a synthetic analog of the endogenous cannabinoid anandamide (AEA). It is widely characterized as a potent and highly selective agonist for the cannabinoid receptor type 1 (CB1).

Molecular Formula C22H36ClNO
Molecular Weight 366.0 g/mol
CAS No. 220556-69-4
Cat. No. B123749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacea
CAS220556-69-4
Synonyms(5Z,8Z,11Z,14Z)-N-(2-Chloroethyl)-5,8,11,14-eicosatetraenamide;  ACEA; 
Molecular FormulaC22H36ClNO
Molecular Weight366.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl
InChIInChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
InChIKeySCJNCDSAIRBRIA-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥96%A solution in methyl acetate

ACEA (CAS 220556-69-4): A High-Selectivity CB1 Receptor Agonist for Targeted Cannabinoid Research


ACEA (Arachidonyl-2'-chloroethylamide) is a synthetic analog of the endogenous cannabinoid anandamide (AEA) [1]. It is widely characterized as a potent and highly selective agonist for the cannabinoid receptor type 1 (CB1) . Unlike many first-generation cannabinoid ligands, ACEA is distinguished by its pronounced selectivity for the CB1 receptor over the CB2 receptor [2]. This specificity enables researchers to dissect CB1-mediated signaling pathways with a level of precision unattainable with non-selective agonists [3]. The compound's synthetic origin and well-defined structure allow for reproducible results in various in vitro and in vivo models .

Why Generic CB1 Agonists Cannot Substitute for ACEA's Selective Profile


The assumption that any CB1 agonist is equivalent for research purposes is invalid. Most classic cannabinoid agonists (e.g., CP 55,940, WIN 55,212-2, HU-210) exhibit nanomolar affinity for both CB1 and CB2 receptors, with selectivity ratios often less than 10-fold [1]. This non-selectivity confounds data interpretation, as any observed effect could stem from either receptor. Even among analogs designed for selectivity, significant differences exist. For example, the closely related compound ACPA exhibits 325-fold selectivity for CB1, whereas ACEA achieves over 1,400-fold selectivity [2]. Substituting ACEA with a less selective ligand risks activating CB2-mediated pathways, which are involved in distinct physiological processes like immune modulation and inflammation, thereby introducing experimental noise and potentially leading to false-positive or false-negative results [3].

Quantitative Evidence for ACEA's Differentiation from Analogs and Alternatives


Unmatched CB1 Selectivity Over CB2 Compared to ACPA and Non-Selective Agonists

ACEA demonstrates substantially higher selectivity for the CB1 receptor over CB2 than its closest structural analog, ACPA, and non-selective agonists like WIN 55,212-2. This is a critical differentiator for experiments requiring clean CB1 signaling without CB2 activation [1].

Cannabinoid Receptor Pharmacology CB1 Agonist Receptor Binding Assay

Superior CB1 Binding Affinity Over Its Direct Analog ACPA

In a direct comparison within the same study, ACEA binds to the CB1 receptor with significantly higher affinity than its analog, ACPA. This higher potency allows for lower effective concentrations in experimental models [1].

Cannabinoid Receptor Pharmacology Receptor Binding Affinity Structure-Activity Relationship

Demonstrated In Vivo Efficacy in Validated Mouse Models with Quantitative Readouts

ACEA exhibits significant in vivo efficacy in the mouse pentylenetetrazole (PTZ)-induced seizure model, a standard test for antiepileptic potential. It markedly enhances the anticonvulsant activity of standard drugs like valproate in a quantifiable manner, a property not shown for all CB1 agonists [1].

In Vivo Pharmacology Seizure Model Anticonvulsant Activity

Functional Engagement of a Secondary Target (TRPV1) Not Observed with Other CB1 Agonists

Beyond its primary CB1 agonism, ACEA uniquely engages the transient receptor potential vanilloid 1 (TRPV1) channel to exert neuroprotective effects in a CB1-independent manner, a mechanism not shared by other CB1 agonists like WIN 55,212-2 [1].

Neuroprotection TRPV1 Channel Apoptosis

Higher Selectivity Reduces Ambiguity in Complex Disease Models Like Brain Ischemia

In models of brain ischemia-reperfusion injury (IRI), ACEA's high selectivity allows for a clearer delineation of the CB1 receptor's specific role in neuroprotection. Its effects, mediated via the CB1-Drp1 pathway, are fully reversed by a selective CB1 antagonist, confirming the receptor's involvement [1]. This is in contrast to non-selective agonists, where attribution to CB1 vs. CB2 is more ambiguous [2].

Neuroprotection Ischemia-Reperfusion Injury Mitochondrial Dynamics

Distinct In Vivo Activity Profile: Same Hypothermic Efficacy but Higher Affinity than AEA

While ACEA demonstrates ~700x higher affinity for CB1 than the endogenous ligand anandamide (AEA), it induces the same maximal efficacy in a mouse hypothermia model [1]. This suggests ACEA's in vivo activity may be modulated by metabolic factors like FAAH hydrolysis, distinguishing it from metabolically stable but non-selective agonists.

In Vivo Pharmacology Pharmacodynamics Hypothermia Model

Definitive Application Scenarios for ACEA Based on Verified Differentiation


Mapping CB1 Receptor-Specific Signaling Pathways in Neurobiology

Researchers investigating the distinct roles of CB1 vs. CB2 receptors in the central nervous system should select ACEA for its unparalleled selectivity ratio (>1,400-fold) [1]. This ensures that observed effects, such as changes in synaptic plasticity or neuroprotection, are primarily CB1-mediated, unlike studies using non-selective agonists (e.g., CP 55,940, WIN 55,212-2) that introduce confounding CB2 signaling. ACEA's use provides higher data fidelity and reduces the need for additional control experiments with selective antagonists to rule out CB2 involvement.

Investigating Cannabinoid Adjuvant Therapy in Preclinical Seizure Models

For studies exploring the potential of cannabinoids to enhance the efficacy of existing antiepileptic drugs, ACEA provides a validated tool. It has been quantitatively shown to lower the ED50 of valproate and phenobarbital in the PTZ seizure model without causing acute adverse motor effects [1]. This positions ACEA as a superior candidate over ACPA or other agonists for preclinical work focused on combination therapies for epilepsy, as it demonstrates a clear, dose-sparing pharmacodynamic effect.

Dissecting the Roles of CB1 vs. TRPV1 in Neuronal Apoptosis and ER Stress

Researchers studying the intersection of cannabinoid signaling and cellular stress response pathways can leverage ACEA's unique dual-target profile. ACEA is a rare tool that can activate both CB1 and TRPV1 receptors to confer neuroprotection [1]. This allows for innovative experimental designs using TRPV1 antagonists like capsazepine to isolate the CB1-independent component of its action, a feat impossible with other selective CB1 agonists (e.g., ACPA) or non-selective agonists.

Validating the CB1 Receptor's Specific Role in Ischemic Neuroprotection

In models of stroke and brain ischemia-reperfusion injury, ACEA is the preferred agonist for establishing CB1 receptor-specific contributions to neuroprotection. Its high selectivity eliminates the confounding variable of CB2 activation, which can independently modulate inflammation and immune responses in the ischemic brain [1]. Using ACEA allows researchers to more confidently attribute findings like reduced infarct volume and improved neurological scores directly to CB1-mediated pathways (e.g., Drp1-dependent mitochondrial dynamics), strengthening the rationale for future therapeutic targeting of CB1 in stroke.

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